Cas no 53654-26-5 (4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol)

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol is a highly functionalized cyclic compound with unique structural properties. It offers enhanced stability and versatility, making it a valuable intermediate in organic synthesis. Its presence in reactions can lead to the formation of complex molecules with improved biological activity. The compound's distinct piperidinyl backbone and ethynyl substituent provide opportunities for further modification, facilitating the development of novel compounds with diverse applications.
4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol structure
53654-26-5 structure
商品名:4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
CAS番号:53654-26-5
MF:C11H19NO
メガワット:181.275
CID:2693689
PubChem ID:535967

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
    • HMS1607D19
    • Oprea1_134067
    • WKHGZAFSCCRZQJ-UHFFFAOYSA-N
    • Oprea1_211498
    • BBL012738
    • Cambridge id 5115666
    • 4-(1-Ethynyl)-2,2,6,6-tetramethyl-4-piperidinol
    • NCGC00336752-01
    • SR-01000391536
    • AKOS000623060
    • 4-Ethynyl-2,2,6,6-tetramethyl-4-piperidinol #
    • SR-01000391536-1
    • 53654-26-5
    • SCHEMBL9727388
    • 4-Ethynyl-2,2,6,6-tetramethyl-4-piperidinol
    • 4-Piperidinol, 4-ethynyl-2,2,6,6-tetramethyl-
    • STK745114
    • AB01330518-02
    • AE-848/30744036
    • VS-03494
    • EU-0000461
    • 4-ethynyl-2,2,6,6-tetramethyl-piperidin-4-ol, AldrichCPR
    • インチ: InChI=1S/C11H19NO/c1-6-11(13)7-9(2,3)12-10(4,5)8-11/h1,12-13H,7-8H2,2-5H3
    • InChIKey: WKHGZAFSCCRZQJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 181.146664230Da
  • どういたいしつりょう: 181.146664230Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 32.3Ų

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B126403-50mg
4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
53654-26-5
50mg
$ 185.00 2022-06-07
TRC
B126403-100mg
4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
53654-26-5
100mg
$ 275.00 2022-06-07
TRC
B126403-10mg
4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol
53654-26-5
10mg
$ 50.00 2022-06-07

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol 関連文献

Related Articles

  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-olに関する追加情報

Introduction to 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 53654-26-5)

4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol, identified by the chemical abstracts service number 53654-26-5, is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the piperidine class of heterocyclic amines, characterized by its unique structural and functional properties. The presence of an ethynyl group at the 4-position and a tetramethyl substitution pattern at the 2- and 6-positions imparts distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery initiatives.

The molecular structure of 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol can be described as a piperidine ring substituted with four methyl groups at the 2- and 6-positions, enhancing its stability and reducing steric hindrance. The ethynyl group at the 4-position introduces a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. This structural motif has been explored in various therapeutic contexts due to its ability to interact with biological targets in multiple ways.

In recent years, 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol has garnered attention for its potential applications in the development of novel pharmaceutical agents. Researchers have leveraged its unique chemical properties to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the ethynyl group serves as a handle for covalent bond formation with active site residues. This approach has shown promise in overcoming drug resistance mechanisms associated with targeted therapies.

Moreover, the tetramethyl substitution pattern in 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol contributes to its favorable pharmacokinetic profile by reducing metabolic susceptibility. This feature is particularly important in drug design, as it allows for prolonged half-life and improved bioavailability. Preclinical studies have highlighted its potential as a lead compound in addressing neurological disorders, where precise modulation of receptor interactions is crucial. The compound's ability to cross the blood-brain barrier further enhances its therapeutic relevance.

The ethynyl functionality also opens avenues for photopharmacological applications. Researchers have investigated its incorporation into photoactivatable probes designed for real-time imaging of biological processes. By leveraging light-induced conformational changes or functional group activation, these probes offer unprecedented insights into cellular dynamics and disease mechanisms. This innovative use of 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol underscores its versatility beyond traditional small-molecule drug development.

Recent advances in synthetic methodologies have enabled more efficient access to derivatives of 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol, facilitating high-throughput screening campaigns. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira couplings), have been particularly instrumental in introducing diverse substituents while maintaining structural integrity. These techniques have accelerated the discovery pipeline for novel bioactive compounds derived from this scaffold.

The compound's stability under various conditions makes it an attractive candidate for industrial-scale synthesis. Its resistance to hydrolysis and oxidation ensures compatibility with standard pharmaceutical manufacturing processes. Additionally, its solubility profile in both polar and non-polar solvents allows for flexible formulation strategies across different therapeutic modalities.

In conclusion,4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol (CAS No. 53654-26-5) represents a compelling example of how structural innovation can drive therapeutic breakthroughs. Its unique combination of reactivity and stability positions it as a key intermediate in drug discovery efforts targeting neurological disorders and other challenging diseases. As research continues to uncover new applications for this compound,its significance in medicinal chemistry is poised to grow further.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd